molecular formula C23H19IN4OS B333779 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE

Cat. No.: B333779
M. Wt: 526.4 g/mol
InChI Key: ZOVCEKMROUXXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE is a complex organic compound that features a triazole ring, a phenyl group, and an iodoaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Iodoaniline Moiety: This step involves the reaction of aniline with iodine in the presence of an oxidizing agent to form 4-iodoaniline.

    Coupling Reactions: The triazole ring and the iodoaniline moiety are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Assembly: The phenyl group and other substituents are introduced through additional coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the iodoaniline moiety, potentially leading to deiodination or hydrogenation of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Deiodinated or Hydrogenated Products: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used as a probe in biological assays to study enzyme activity, protein interactions, and cellular pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: It can be used to study the effects of structural modifications on biological activity, aiding in the design of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups may facilitate binding to hydrophobic pockets, while the iodoaniline moiety could participate in halogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(4-bromoanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone: Similar structure but with a bromine atom instead of iodine.

    2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone: Similar structure but with a chlorine atom instead of iodine.

    2-({5-[(4-fluoroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE may confer unique properties, such as enhanced binding affinity to certain targets due to halogen bonding. Additionally, the larger size of the iodine atom compared to other halogens can influence the compound’s steric interactions and overall biological activity.

Properties

Molecular Formula

C23H19IN4OS

Molecular Weight

526.4 g/mol

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C23H19IN4OS/c24-18-11-13-19(14-12-18)25-15-22-26-27-23(28(22)20-9-5-2-6-10-20)30-16-21(29)17-7-3-1-4-8-17/h1-14,25H,15-16H2

InChI Key

ZOVCEKMROUXXGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)I

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)I

Origin of Product

United States

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